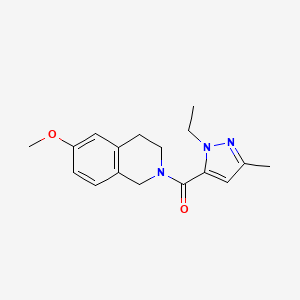

(1-ethyl-3-methyl-1H-pyrazol-5-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Description

Properties

IUPAC Name |

(2-ethyl-5-methylpyrazol-3-yl)-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-4-20-16(9-12(2)18-20)17(21)19-8-7-13-10-15(22-3)6-5-14(13)11-19/h5-6,9-10H,4,7-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWZNYSPDKPDLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)N2CCC3=C(C2)C=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-ethyl-3-methyl-1H-pyrazol-5-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone , with the CAS number 1209917-43-0, is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 299.37 g/mol. The structure includes a pyrazole ring and an isoquinoline moiety, which are known to contribute to various pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 1209917-43-0 |

| Molecular Formula | C₁₇H₂₁N₃O₂ |

| Molecular Weight | 299.37 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Pyrazole derivatives often exhibit activity as enzyme inhibitors or receptor modulators. For instance, compounds with similar structures have shown promise as allosteric modulators of NMDA receptors, which play a crucial role in synaptic plasticity and memory function .

Pharmacological Properties

Research indicates that derivatives of pyrazoles can exhibit a range of biological activities including:

- Antitumor Activity : Some studies have reported that pyrazole derivatives can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Compounds similar to the target molecule have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : The interaction with NMDA receptors suggests potential neuroprotective properties, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .

In Vitro Studies

In vitro evaluations have been conducted to assess the efficacy of this compound against various cancer cell lines. For instance, a study showed that certain pyrazole derivatives exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications on the pyrazole ring and isoquinoline moiety can significantly impact biological activity. For example, substituents at specific positions on the isoquinoline ring were found to enhance receptor binding affinity and potency .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, a related compound demonstrated cytotoxic effects against various cancer cell lines, suggesting that the pyrazole moiety may play a crucial role in mediating these effects. The incorporation of the isoquinoline unit may enhance this activity due to its biological relevance in cancer therapies .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented extensively. A study highlighted that compounds similar to (1-ethyl-3-methyl-1H-pyrazol-5-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure was found to enhance antimicrobial potency .

Thrombopoietin Receptor Agonist

Research has shown that pyrazole derivatives can act as agonists for thrombopoietin receptors, which are critical in platelet production. This application is particularly relevant for treating thrombocytopenia, a condition characterized by low platelet counts . The ability to enhance platelet production could make this compound valuable in hematological therapies.

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Formation of Pyrazole | Ethanol, piperidine catalyst | 75 |

| Coupling with Isoquinoline | Acidic medium, reflux | 65 |

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of pyrazole derivatives, including those similar to (1-ethyl-3-methyl-1H-pyrazol-5-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

In another investigation, a library of pyrazole derivatives was screened for antimicrobial activity against clinical isolates. The results showed that specific derivatives exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as lead compounds for antibiotic development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Analogs

Electronic and Steric Effects

- Aryl Group Influence: The 6-methoxy-dihydroisoquinoline moiety introduces rigidity and hydrogen-bonding capability, contrasting with furyl or thiophene groups in analogs. Methoxy groups are known to modulate electronic effects (e.g., electron donation), which could influence binding interactions in biological targets .

Research Findings and Implications

While direct data on the target compound’s activity is unavailable, extrapolation from analogs provides insights:

Synthetic Feasibility : The compound can likely be synthesized using established methods for pyrazole-ketone coupling, as seen in .

Activity Prediction : Its methoxy and ethyl/methyl substituents may balance lipophilicity and solubility, positioning it as a candidate for antimicrobial or CNS-targeted therapies.

Knowledge Gaps: Empirical studies are needed to confirm bioactivity and compare potency against analogs like 4c (4-methoxyphenyl) or 9a (furyl-thienopyridine).

Q & A

Q. What strategies mitigate polymorphism-related solubility contradictions?

- Methodological Answer :

- Polymorph Screening : Recrystallize from 10+ solvent systems (e.g., ethanol, acetonitrile).

- Dissolution Profiling : Use USP Apparatus II (50 rpm, 37°C) in biorelevant media (FaSSIF/FeSSIF).

- Thermodynamic Analysis : Calculate Gibbs free energy differences between forms via DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.